REACTION_CXSMILES
|
[C:1]1(=[O:14])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:8]3=2)[CH2:3][CH2:2]1.[BH4-].[Na+]>C(O)C>[CH:1]1([OH:14])[C:9]2[CH:8]=[C:7]3[CH:13]=[CH:12][CH:11]=[CH:10][C:6]3=[CH:5][C:4]=2[CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=C3C(=C12)C=CC=C3)=O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
over a 2-hour period
|
Type
|
CUSTOM
|
Details
|
quenched with 1 N HCl
|
Type
|
CUSTOM
|
Details
|
The ethanol was removed under vacuum
|
Type
|
EXTRACTION
|
Details
|
the product extracted into toluene
|
Type
|
CUSTOM
|
Details
|
The product was then recrystallized from hexanes
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCC=2C=C3C(=CC12)C=CC=C3)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 58 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |